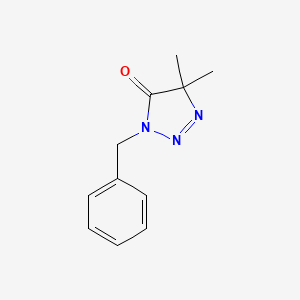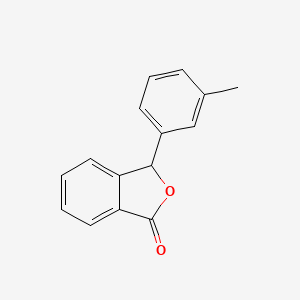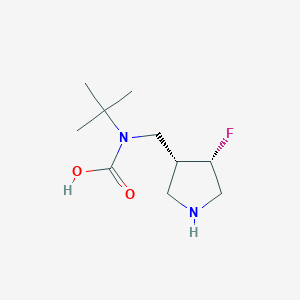
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid is a synthetic organic compound that features a tert-butyl group, a fluorinated pyrrolidine ring, and a carbamic acid moiety
Preparation Methods
The synthesis of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized by reacting a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.
Formation of the Carbamic Acid Moiety: The carbamic acid moiety is formed by reacting the intermediate compound with an isocyanate or a carbamoyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure selective reactions.
Scientific Research Applications
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its fluorinated pyrrolidine ring.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, while the carbamic acid moiety may participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
tert-Butyl(((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamic acid can be compared with similar compounds such as:
tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate: This compound also features a fluorinated ring and a carbamate group but differs in the ring structure and substituents.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a tert-butyl group and a carbamate moiety but includes an indole ring and different substituents.
The uniqueness of this compound lies in its specific combination of a fluorinated pyrrolidine ring and a carbamic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)6-7-4-12-5-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
InChI Key |
ZRHTYTBRIGEMJX-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)N(C[C@H]1CNC[C@H]1F)C(=O)O |
Canonical SMILES |
CC(C)(C)N(CC1CNCC1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


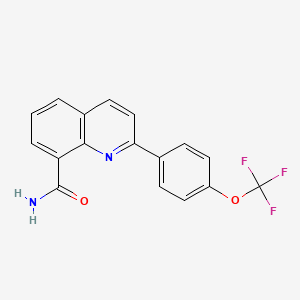
![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
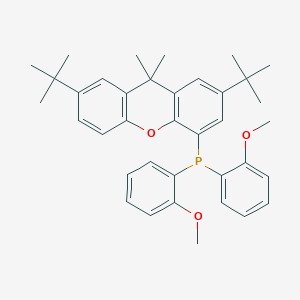
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
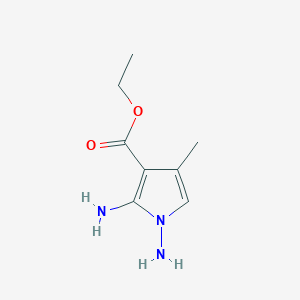
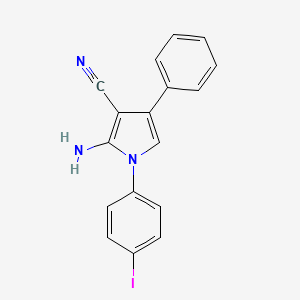
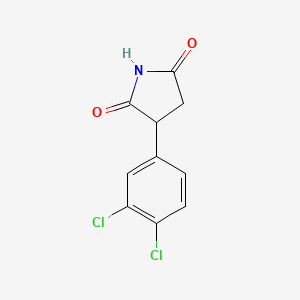
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)

